molecular formula C15H14N4O2 B589206 3-Hydroxy Nevirapine-d3 CAS No. 1346602-85-4

3-Hydroxy Nevirapine-d3

Cat. No.: B589206
CAS No.: 1346602-85-4
M. Wt: 285.32 g/mol
InChI Key: DANIONWINZEYME-FIBGUPNXSA-N
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Description

3-Hydroxy Nevirapine-d3 is a deuterated analog of 3-Hydroxy Nevirapine, which is a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nevirapine due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Nevirapine-d3 involves the incorporation of deuterium atoms into the molecular structure of 3-Hydroxy Nevirapine. This can be achieved through various deuteration techniques, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Nevirapine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and potential toxicological effects of Nevirapine and its metabolites .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as Frémy’s salt and myeloperoxidase are used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride can be used to reduce oxidized forms of this compound back to its original state.

    Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.

Major Products: The major products formed from these reactions include quinoid derivatives and covalent adducts with amino acids such as ethyl valinate. These products are crucial for understanding the compound’s reactivity and potential biological effects .

Scientific Research Applications

3-Hydroxy Nevirapine-d3 is widely used in scientific research for several applications:

Mechanism of Action

3-Hydroxy Nevirapine-d3, like Nevirapine, exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, thereby inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities essential for viral replication. The deuterated form is particularly useful in studying the detailed mechanism of action due to its distinguishable properties in mass spectrometric analyses .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy Nevirapine-d3 is unique due to its specific deuteration, which provides enhanced stability and distinct mass spectrometric properties. This makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and analysis of Nevirapine’s metabolic fate .

Properties

CAS No.

1346602-85-4

Molecular Formula

C15H14N4O2

Molecular Weight

285.32 g/mol

IUPAC Name

2-cyclopropyl-6-hydroxy-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3

InChI Key

DANIONWINZEYME-FIBGUPNXSA-N

SMILES

CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Isomeric SMILES

[2H]C([2H])([2H])C1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Canonical SMILES

CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Synonyms

11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-methy-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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